

Application Notes and Protocols for Stille Coupling Reaction with 9-(Bromomethyl)nonadecane

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Compound of Interest

Compound Name: 9-(Bromomethyl)nonadecane

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Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its tolerance for a wide array of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3] This document provides detailed application notes and protocols for the Stille coupling reaction of **9-(Bromomethyl)nonadecane**, a long-chain, branched primary alkyl bromide, with various organostannanes. While the direct Stille coupling of C(sp³)-hybridized alkyl halides can be challenging due to competing β -hydride elimination, recent advancements in catalyst and ligand design have enabled efficient coupling of primary alkyl bromides under mild conditions.[4][5]

The protocols described herein are based on established methodologies for the Stille coupling of functionalized, long-chain alkyl bromides, particularly leveraging insights from the work of Fu and coworkers on room-temperature couplings.[4][6] These notes are intended to serve as a comprehensive guide for researchers employing **9-(Bromomethyl)nonadecane** as a building block in complex molecule synthesis.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst.

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